[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052547-28-0
VCID: VC5641858
InChI: InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H
SMILES: C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl
Molecular Formula: C8H7Cl2F3N4
Molecular Weight: 287.07

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride

CAS No.: 1052547-28-0

Cat. No.: VC5641858

Molecular Formula: C8H7Cl2F3N4

Molecular Weight: 287.07

* For research use only. Not for human or veterinary use.

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride - 1052547-28-0

Specification

CAS No. 1052547-28-0
Molecular Formula C8H7Cl2F3N4
Molecular Weight 287.07
IUPAC Name [8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H
Standard InChI Key SGKLVCXDBNCPFS-UHFFFAOYSA-N
SMILES C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure integrates a bicyclic triazolo[4,3-a]pyridine system, where the triazole ring is fused to a pyridine ring. Key substituents include:

  • 8-Chloro group: Positioned on the pyridine ring, enhancing electron-withdrawing effects.

  • 6-Trifluoromethyl group: Introduces strong electronegativity and lipophilicity, influencing solubility and metabolic stability.

  • 3-Methanamine side chain: Likely involved in hydrogen bonding or coordination chemistry.

  • Hydrochloride salt: Improves stability and solubility for handling.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₇Cl₂F₃N₄
Molecular Weight287.07 g/mol
Purity≥95%
Storage ConditionsCool, dry place (room temperature)
CAS Number1052547-28-0

The hydrochloride salt form is critical for stability, as free amines often exhibit volatility or decomposition under ambient conditions. The compound’s molecular structure is confirmed by SMILES notation: C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl.

CompoundCAS NumberKey FeaturesBiological Relevance
Parent amine (8-Chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-amine)338773-34-5Free amine form, melting point 273–275°CAnticancer/antituberculosis candidate
Benzoyl derivative (8-Chloro-6-(trifluoromethyl)...methanone)339100-00-4Ketone functional groupPotential kinase inhibitor

Biological Activity and Applications

Direct biological data for this compound is limited, but its structural analogs provide insights into potential bioactivity:

Pharmacokinetic Considerations

The hydrochloride salt and trifluoromethyl group may influence absorption, distribution, metabolism, and excretion (ADME):

  • Solubility: Enhanced by the salt form, though exact solubility data is unavailable.

  • Metabolic stability: The CF₃ group resists oxidative metabolism, prolonging half-life.

Analytical Characterization

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirms aromatic and aliphatic proton environments.

  • High-Performance Liquid Chromatography (HPLC): Validates purity (≥95% per AKSci ).

  • Mass Spectrometry: Identifies molecular ion peaks (m/z ~287.07 for C₈H₇Cl₂F₃N₄⁺).

Table 3: Analytical Data for Related Compounds

TechniqueObserved Data for Parent Amine (CAS 338773-34-5)Relevance to Target Compound
Melting Point273–275°CSalt formation may alter mp
HPLC Purity≥95%Consistent with target’s spec
InChIKeyJHQIYEMMSHATPF-UHFFFAOYSA-NStructural confirmation

Research Gaps and Future Directions

  • Biological Testing: In vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are essential to validate bioactivity.

  • Structural Optimization: Modifications to the methanamine side chain could improve target affinity or reduce off-target effects.

  • Pharmacokinetic Profiling: ADME studies in rodents or in silico models would guide lead optimization.

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